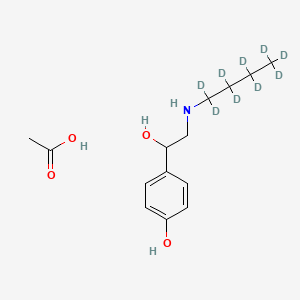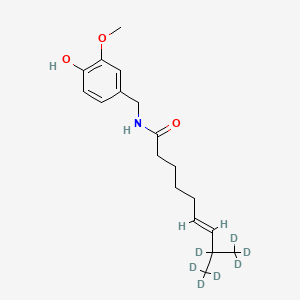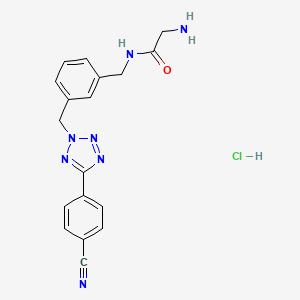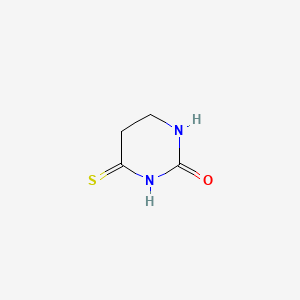
2(1H)-Pyrimidinone, tetrahydro-4-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- is a heterocyclic compound with the molecular formula C4H6N2OS This compound is characterized by a pyrimidinone ring structure with a thioxo group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with β-dicarbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydro-4-hydroxy-2(1H)-pyrimidinone.
Substitution: Substituted pyrimidinones with different functional groups.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparación Con Compuestos Similares
2(1H)-Pyrimidinone, tetrahydro-4-thioxo- can be compared with other similar compounds, such as:
- 4-Amino-6-R-2,3,4,5-tetrahydro-3-thioxo-1,2,4-triazin-5-ones
- 8H-3-R-7-aryl-1,2,4-triazino[3,4-b][1,3,4]thiadiazin-4-ones
These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique presence of the thioxo group in 2(1H)-Pyrimidinone, tetrahydro-4-thioxo- distinguishes it from other related compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
4874-14-0 |
|---|---|
Fórmula molecular |
C4H6N2OS |
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
4-sulfanylidene-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H6N2OS/c7-4-5-2-1-3(8)6-4/h1-2H2,(H2,5,6,7,8) |
Clave InChI |
DRSFFSGDEDDDFA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



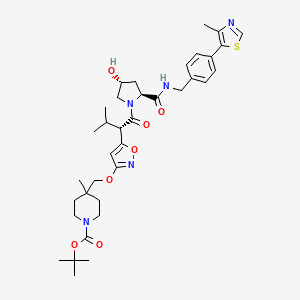
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
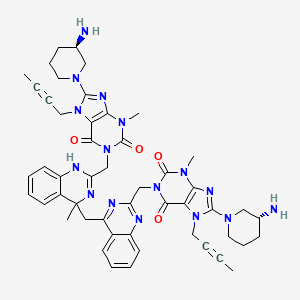
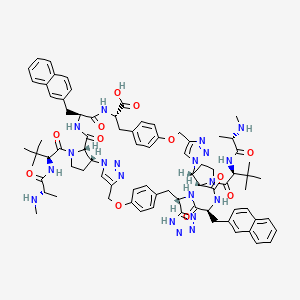
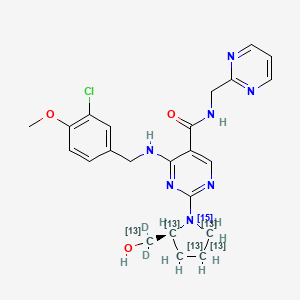
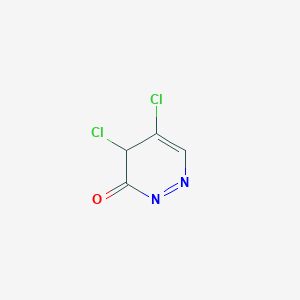

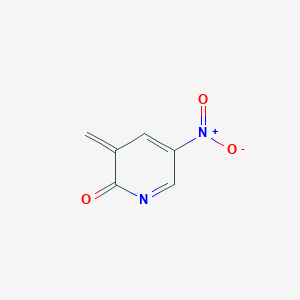
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)

